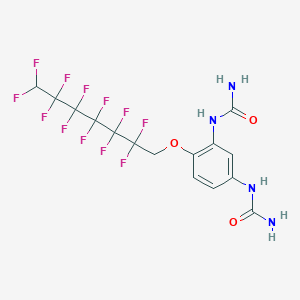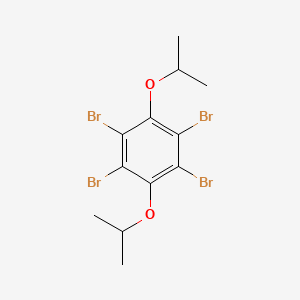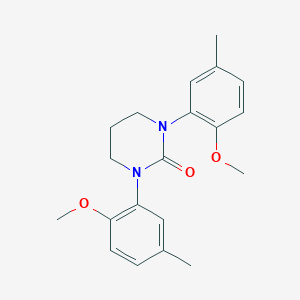
9-Isopropyl-10-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Isopropyl-10-phenylanthracene: is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. Anthracene and its derivatives are known for their interesting photophysical, photochemical, and biological properties. These compounds are widely used in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Isopropyl-10-phenylanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,10-dibromoanthracene with phenylboronic acid in the presence of a palladium catalyst . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale synthesis using similar cross-coupling reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 9-Isopropyl-10-phenylanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of anthracene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 9-Isopropyl-10-phenylanthracene is used as a chromophore in photophysical studies due to its unique fluorescence properties. It is also employed in the development of new materials for OLEDs and OFETs .
Biology and Medicine: Anthracene derivatives, including this compound, have shown potential in biological applications such as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic scintillators for neutron detection and other radiation detection applications .
Mecanismo De Acción
The mechanism of action of 9-Isopropyl-10-phenylanthracene involves its interaction with light and other electromagnetic radiation. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is utilized in various applications, including OLEDs and fluorescent probes .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are primarily related to its photophysical properties. The compound interacts with light at specific wavelengths, leading to the excitation of electrons and subsequent emission of fluorescence .
Comparación Con Compuestos Similares
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups at the 9 and 10 positions.
9-Phenylanthracene: Similar to 9-Isopropyl-10-phenylanthracene but lacks the isopropyl group, leading to different chemical and physical properties.
Uniqueness: this compound is unique due to the presence of both isopropyl and phenyl groups at the 9 and 10 positions, respectively. This combination of substituents imparts distinct photophysical properties, making it valuable for specific applications in photophysics and material science .
Propiedades
Número CAS |
76843-18-0 |
|---|---|
Fórmula molecular |
C23H20 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
Clave InChI |
JBJZABACKJFZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)


![5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B11964348.png)
![7-benzyl-8-[(2E)-2-butenylthio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964354.png)
![5-Bromo-2-hydroxybenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11964370.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-octylsulfanylpurine-2,6-dione](/img/structure/B11964389.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11964395.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964401.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964406.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
